Silane, 5-trichloro-2,4-cyclopentadien-1-yl-
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Overview
Description
Silane, 5-trichloro-2,4-cyclopentadien-1-yl-: is an organosilicon compound with the molecular formula C5H5Cl3Si and a molecular weight of 199.538 . This compound features a cyclopentadienyl ring substituted with three chlorine atoms and a silicon atom, making it a unique and interesting molecule in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 5-trichloro-2,4-cyclopentadien-1-yl- typically involves the reaction of cyclopentadienyl derivatives with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
C5H5SiCl3+C5H5Li→C5H5Si(C5H5)3+LiCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Silane, 5-trichloro-2,4-cyclopentadien-1-yl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or reduction to form silanes.
Addition Reactions: The cyclopentadienyl ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted cyclopentadienyl silanes.
Oxidation Reactions: Formation of silanols.
Reduction Reactions: Formation of silanes.
Scientific Research Applications
Chemistry: Silane, 5-trichloro-2,4-cyclopentadien-1-yl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Silane, 5-trichloro-2,4-cyclopentadien-1-yl- involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and the cyclopentadienyl ring The compound can act as a ligand in coordination chemistry, forming complexes with transition metals
Comparison with Similar Compounds
- Trimethyl (2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Chlorodimethyl (2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Cyclopentadienylhafnium(IV) trichloride
Comparison: Silane, 5-trichloro-2,4-cyclopentadien-1-yl- is unique due to the presence of three chlorine atoms and its specific substitution pattern on the cyclopentadienyl ring. This makes it more reactive in certain chemical reactions compared to its analogs. The presence of the silicon atom also imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
13688-63-6 |
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Molecular Formula |
C5H5Cl3Si |
Molecular Weight |
199.53 g/mol |
IUPAC Name |
trichloro(cyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C5H5Cl3Si/c6-9(7,8)5-3-1-2-4-5/h1-5H |
InChI Key |
MQFRTBNPKINELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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